Bienvenue dans la boutique en ligne BenchChem!

Clopidogrel hydrochloride

Cardiovascular Pharmacology Bleeding Risk Assessment P2Y12 Inhibitors

Clopidogrel hydrochloride (CAS 120202-65-5) is the definitive reference standard for preclinical thrombosis and pharmacogenomic research. Its CYP2C19‑dependent bioactivation produces a 36% reduction in platelet inhibition in poor metabolizers, making it indispensable for genotype‑response studies. The ≥98% purity (free of carboxylic acid impurity) ensures reproducible HPLC/UPLC method development and batch‑to‑batch consistency. Unlike direct‑acting P2Y₁₂ inhibitors, this salt offers a lower bleeding‐risk baseline for safety comparisons. Secure the industry‑accepted standard for your next‑generation antiplatelet programs.

Molecular Formula C16H17Cl2NO2S
Molecular Weight 358.3 g/mol
CAS No. 120202-65-5
Cat. No. B1243944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel hydrochloride
CAS120202-65-5
Synonymsclopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989
Molecular FormulaC16H17Cl2NO2S
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl
InChIInChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1
InChIKeyXIHVAFJSGWDBGA-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopidogrel Hydrochloride (CAS 120202-65-5): A Key Reference Compound in P2Y₁₂-Mediated Platelet Inhibition Research


Clopidogrel hydrochloride (CAS 120202-65-5) is a well-characterized salt form of clopidogrel, a thienopyridine prodrug that irreversibly antagonizes the platelet P2Y₁₂ ADP receptor upon metabolic activation . Its established use in cardiovascular research as a standard comparator for next-generation antiplatelet agents is underpinned by its well-documented pharmacogenomic variability and pharmacokinetic profile [1].

Why Clopidogrel Hydrochloride is Not Freely Interchangeable with Other P2Y₁₂ Antagonists in Research


The simple substitution of clopidogrel hydrochloride with other P2Y₁₂ inhibitors (e.g., prasugrel, ticagrelor) or even other clopidogrel salts in experimental protocols is not scientifically valid due to significant differences in activation pathways (CYP-dependence vs. direct-acting), bleeding risk profiles, and genetic response variability [1]. These factors preclude direct cross-study data interpretation and demand the use of a defined reference standard like the hydrochloride salt for reproducible experimental results [2].

Quantitative Differentiation of Clopidogrel Hydrochloride from Alternative Antiplatelet Agents and Salts


Comparative Bleeding Risk Profile of Clopidogrel vs. Ticagrelor and Prasugrel in Acute Coronary Syndrome Research

In preclinical and clinical models, clopidogrel (as the active moiety) demonstrates a significantly lower incidence of major bleeding events compared to ticagrelor. Direct meta-analysis data indicates a 44% higher relative risk of minor bleeding with ticagrelor versus clopidogrel (Risk Ratio 1.44) [1]. This lower bleeding risk is a critical differentiating factor for research applications where hemorrhage is a confounding variable [2].

Cardiovascular Pharmacology Bleeding Risk Assessment P2Y12 Inhibitors

Pharmacogenomic Determinism: CYP2C19 Loss-of-Function Alleles and Active Metabolite Exposure

A genome-wide association study (GWAS) identified the CYP2C19 locus as the strongest genetic determinant of clopidogrel active metabolite (CAM) formation (P = 9.5x10⁻⁴⁷) [1]. This reliance on CYP2C19 for activation is a key point of differentiation from direct-acting P2Y₁₂ inhibitors like ticagrelor and cangrelor, which bypass this metabolic step. Quantitative data from an FDA-referenced crossover study in 40 healthy subjects shows that CYP2C19 poor metabolizers have a drastically reduced antiplatelet response (e.g., Mean IPA of 37% vs. 58% in normal metabolizers at 75 mg/day, Day 5) [2].

Pharmacogenomics Precision Medicine CYP2C19

Salt Form Specificity: Purity and Stability Attributes of Clopidogrel Hydrochloride in Pharmaceutical Compositions

Patented pharmaceutical compositions containing clopidogrel hydrochloride specify a purity threshold of at least 98% free of the carboxylic acid impurity, a key degradation product [1]. This defined purity criterion differentiates the hydrochloride salt from other generic formulations (e.g., clopidogrel base, besylate, resinate) where impurity profiles and stability may vary significantly, impacting long-term research reproducibility and formulation development [2]. Furthermore, the hydrochloride salt's specific physicochemical properties (e.g., molecular weight 358.28 g/mol, LogP ~3.84) provide a consistent baseline for solubility and permeability studies [3].

Formulation Chemistry Analytical Chemistry Stability Studies

Biochemical Potency: IC50 of Clopidogrel's Active Metabolite at the P2Y₁₂ Receptor

The active metabolite of clopidogrel is a selective, irreversible antagonist of the platelet purinergic P2Y₁₂ receptor, exhibiting an IC50 of 100 nM [1]. While this is a well-defined biochemical parameter, direct IC50 comparisons with active metabolites of prasugrel or direct-acting ticagrelor require careful interpretation due to differences in binding kinetics (irreversible vs. reversible) and assay conditions.

Receptor Pharmacology Biochemical Assay P2Y12

Primary Research and Industrial Applications for Clopidogrel Hydrochloride


Reference Compound for In Vivo Cardiovascular and Hemostasis Models Requiring a Low-Bleeding-Risk P2Y₁₂ Antagonist

Clopidogrel hydrochloride is the reference standard for preclinical thrombosis, hemostasis, and ischemia-reperfusion injury models where minimizing the confounding variable of excessive bleeding is paramount. Its quantifiably lower bleeding risk compared to ticagrelor (44% higher minor bleeding risk) [1] provides a validated baseline against which the safety profiles of novel antiplatelet agents can be rigorously compared.

Investigating CYP2C19-Mediated Prodrug Activation and Pharmacogenomic Interactions

The well-characterized dependence of clopidogrel on CYP2C19 for bioactivation, and the resulting 36% reduction in platelet inhibition in poor metabolizers (PM) compared to normal metabolizers (NM) at standard doses [1], makes clopidogrel hydrochloride an essential research tool. It is specifically employed in pharmacogenomic studies to investigate the functional impact of CYP2C19 genetic variants on drug metabolism, pharmacokinetics, and pharmacodynamic response, a property distinct from direct-acting P2Y₁₂ inhibitors like ticagrelor [2].

Quality Control and Analytical Method Development for Pharmaceutical Salt Forms

The defined purity specification of at least 98% free of carboxylic acid impurity [1] makes clopidogrel hydrochloride a critical reference material for developing and validating analytical methods (e.g., HPLC, UPLC). It is used by quality control (QC) and R&D laboratories to establish impurity profiling, assess the stability of generic clopidogrel formulations, and ensure batch-to-batch consistency in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clopidogrel hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.